1-(3,4-dimethylphenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide
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Description
1-(3,4-dimethylphenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C15H15N5OS and its molecular weight is 313.38. The purity is usually 95%.
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Scientific Research Applications
Organic Optoelectronics
The thieno-[3,4-b]thiophene (TT) unit, which includes our compound, has become a crucial electron-withdrawing building block in organic electronics. Specifically, TbTs (thieno [3,4-b]thiophenes) bearing a carboxyl group have been widely employed in organic solar cells (OSCs). These materials contribute to the development of both donor and acceptor components in OSCs, leading to state-of-the-art power conversion efficiencies (PCEs) . The asymmetric fused bithiophene structure of TbT effectively stabilizes quinoidal resonance, narrows energy gaps, and modulates electronic properties.
Hydroxy-Based Transformations
Our compound serves as a chemical building block due to its synthesis via hydroxy-based transformations. Specifically, a Pd-catalytic method allows the preparation of 3-hydroxythieno [3,4-b]thiophene-2-carboxylate. This compound can then be used for modular assembly, enabling the creation of structurally diverse 3-substituted thieno [3,4-b]thiophene derivatives .
Novel Bi-Heterocycles
In the realm of medicinal chemistry, our compound contributes to the synthesis of novel bi-heterocycles. Researchers have constructed two groups of substituted thiazolium salts, including 2,4-disubstituted and 2,3,4-trisubstituted thiazolium bromide derivatives. These compounds exhibit promising properties and may find applications in drug discovery .
Anti-Diabetic Agents
The synthesis of S-substituted acetamides derivatives of 5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol involves our compound. These derivatives have been evaluated for enzyme inhibition and cytotoxic behavior. While their anti-diabetic potential is noteworthy, further studies are needed to explore their efficacy .
Photophysical Properties
Researchers have investigated the photoluminescence (PL) properties of thieno [3,4-b]thiophene-2-carboxylate by introducing different functional groups at the C3-position. This modulation allows efficient control over the compound’s optical behavior, making it relevant for optoelectronic applications .
Chemical Synthesis Strategies
Historically, the synthesis of thieno [3,4-b]thiophenes involved multi-step methods. Our compound’s Pd-catalyzed approach simplifies the preparation of these derivatives, overcoming limitations such as low yields and harsh reaction conditions .
properties
IUPAC Name |
1-(3,4-dimethylphenyl)-5-methyl-N-(1,3-thiazol-2-yl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5OS/c1-9-4-5-12(8-10(9)2)20-11(3)13(18-19-20)14(21)17-15-16-6-7-22-15/h4-8H,1-3H3,(H,16,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJYWCGDETMOZIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)NC3=NC=CS3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dimethylphenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide |
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